molecular formula C20H22N2O2 B11318933 N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]naphthalene-1-carboxamide

N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]naphthalene-1-carboxamide

Cat. No.: B11318933
M. Wt: 322.4 g/mol
InChI Key: HHMKDEAALNKKFE-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]naphthalene-1-carboxamide is a complex organic compound with a unique structure that combines a naphthalene ring with a dimethylaminoethyl group and a methylfuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]naphthalene-1-carboxamide typically involves multiple steps. One common method starts with the preparation of the naphthalene-1-carboxylic acid, which is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 2-(dimethylamino)-2-(5-methylfuran-2-yl)ethylamine under anhydrous conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]naphthalene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Various nucleophiles such as halides, amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of amine derivatives.

Scientific Research Applications

N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]naphthalene-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Explored for its potential therapeutic applications, including its use as a drug candidate for targeting specific biological pathways.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]naphthalene-1-carboxamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the naphthalene ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(dimethylamino)ethyl]-1,8-naphthalimide: A compound with a similar naphthalene structure but different functional groups.

    2-(dimethylamino)ethyl methacrylate: Contains a dimethylaminoethyl group but lacks the naphthalene ring.

    N-(2-(((5-((dimethylamino)methyl)furan-2-yl)methyl)thio)ethyl)-N’-methyl-2-nitroethene-1,1-diamine: Shares the dimethylamino and furan moieties but has a different overall structure.

Uniqueness

N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]naphthalene-1-carboxamide is unique due to its combination of a naphthalene ring, dimethylaminoethyl group, and methylfuran moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C20H22N2O2

Molecular Weight

322.4 g/mol

IUPAC Name

N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]naphthalene-1-carboxamide

InChI

InChI=1S/C20H22N2O2/c1-14-11-12-19(24-14)18(22(2)3)13-21-20(23)17-10-6-8-15-7-4-5-9-16(15)17/h4-12,18H,13H2,1-3H3,(H,21,23)

InChI Key

HHMKDEAALNKKFE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(CNC(=O)C2=CC=CC3=CC=CC=C32)N(C)C

Origin of Product

United States

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